molecular formula C10H18BrN B1378188 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene CAS No. 1306746-96-2

2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene

Cat. No. B1378188
M. Wt: 232.16 g/mol
InChI Key: DBISAVNHRYOWMP-UHFFFAOYSA-N
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Description

2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene, or BNMP, is a synthetic compound that has been used in a variety of scientific research applications. It is an alkyl amine that has been used in a variety of chemical synthesis and pharmaceutical applications. BNMP is an important compound for the development of new drugs and other medical treatments.

Scientific Research Applications

Synthesis and Characterization

2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures through various chemical transformations. For instance, it has been employed in palladium-catalyzed three-component cyclization reactions, demonstrating its utility in the formation of cyclic compounds such as 2-anilinohydroisoindoline-1,3-diones under carbon monoxide pressure. This exemplifies its role in facilitating carbonylative cyclization processes, contributing significantly to the development of novel organic compounds with potential applications in various fields including pharmaceuticals and materials science (Il Yoon & C. Cho, 2015).

Catalysis and Reactions

The compound also exhibits reactivity that is advantageous for synthetic strategies, including reactions with dimethyl malonate and methyl acetoacetate. These reactions highlight its role as a synthetic equivalent, facilitating nucleophilic attacks and leading to the formation of Michael adducts and other key intermediates in organic synthesis. Such reactivity underscores the importance of 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene in the development of new synthetic methodologies that can provide access to a wide array of functionalized molecules (V. Vasin et al., 2016).

properties

IUPAC Name

N-(2-bromoprop-2-enyl)-N-methylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrN/c1-9(11)8-12(2)10-6-4-3-5-7-10/h10H,1,3-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBISAVNHRYOWMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=C)Br)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401218157
Record name Cyclohexanamine, N-(2-bromo-2-propen-1-yl)-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401218157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene

CAS RN

1306746-96-2
Record name Cyclohexanamine, N-(2-bromo-2-propen-1-yl)-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306746-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanamine, N-(2-bromo-2-propen-1-yl)-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401218157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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